molecular formula C4H12NOP B8542140 2-(Dimethylphosphinoyl)ethanamine

2-(Dimethylphosphinoyl)ethanamine

Cat. No.: B8542140
M. Wt: 121.12 g/mol
InChI Key: FFLRDUNFJCNFJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Dimethylphosphinoyl)ethanamine (CAS 933745-16-5) is an organophosphorus compound characterized by a dimethylphosphinoyl group (P(O)(CH₃)₂) attached to an ethanamine backbone. The phosphoryl group (P=O) confers polarity and stability, distinguishing it from phosphine derivatives.

Properties

Molecular Formula

C4H12NOP

Molecular Weight

121.12 g/mol

IUPAC Name

2-dimethylphosphorylethanamine

InChI

InChI=1S/C4H12NOP/c1-7(2,6)4-3-5/h3-5H2,1-2H3

InChI Key

FFLRDUNFJCNFJD-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C)CCN

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Properties

The following table summarizes key structural and electronic differences between 2-(Dimethylphosphinoyl)ethanamine and related phosphorus-containing ethanamines:

Compound Name CAS Number Molecular Formula Molecular Weight Phosphorus Substituents Key Functional Groups
This compound 933745-16-5 C₄H₁₂NOP 137.12 g/mol Dimethylphosphinoyl P=O, NH₂
2-(Diphenylphosphinyl)ethanamine 33921-17-4 C₁₄H₁₆NOP 245.26 g/mol Diphenylphosphinyl P=O, NH₂
2-(Diphenylphosphino)ethylamine 4848-43-5 C₁₄H₁₆NP 229.26 g/mol Diphenylphosphino P–C, NH₂
(2-(Diphenylphosphino)phenyl)methanamine 177263-77-3 C₁₉H₁₈NP 291.33 g/mol Diphenylphosphino P–C, NH₂, aromatic
Key Observations:
  • In contrast, diphenylphosphino derivatives (e.g., 4848-43-5) lack the P=O bond, making them more electron-rich and suitable for π-backbonding in metal coordination .
  • Aromaticity: Compounds like (2-(Diphenylphosphino)phenyl)methanamine (177263-77-3) feature additional aromatic rings, which may enhance π-π stacking interactions or stabilize metal complexes through conjugated systems .

Reactivity and Stability

  • Air Sensitivity: 2-(Diphenylphosphino)ethylamine (4848-43-5) is air-sensitive due to the reactive P–C bond, requiring inert handling. The phosphoryl group in this compound (933745-16-5) confers oxidative stability, making it less prone to degradation .
  • Coordination Chemistry: Diphenylphosphino ligands (4848-43-5, 177263-77-3) are widely used in transition-metal catalysis (e.g., palladium-catalyzed cross-couplings) due to their strong σ-donor and weak π-acceptor properties. The dimethylphosphinoyl variant (933745-16-5) may exhibit weaker metal binding but could stabilize high-oxidation-state metals via the P=O group .

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